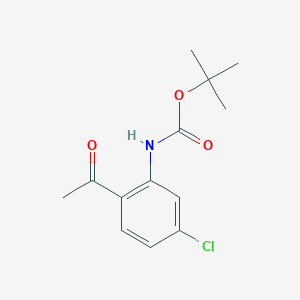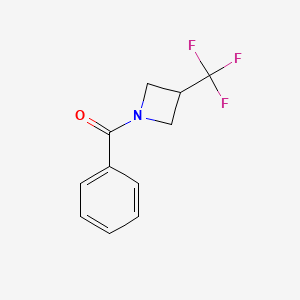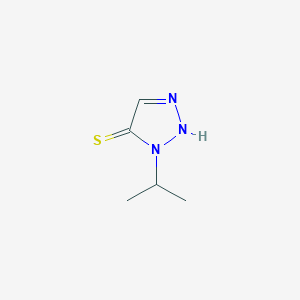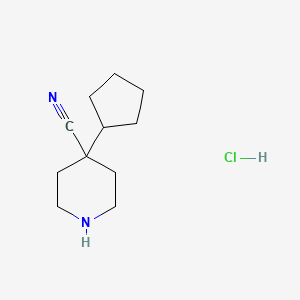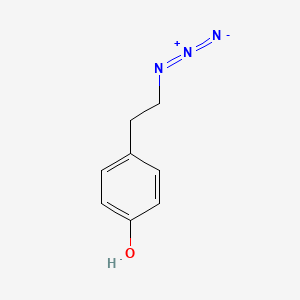
4-(2-Azidoethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azidoethyl)phenol is an organic compound with the molecular formula C8H9N3O It is a phenolic azide, characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with sodium azide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or dimethyl sulfoxide (DMSO). The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction mechanism.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with thiols and amines.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, thiols, and amines.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido derivatives.
Electrophilic Aromatic Substitution: Nitro, halogen, and alkyl-substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
4-(2-Azidoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of azido-functionalized compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry reactions to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)phenol is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable tool in bioconjugation and click chemistry. The phenolic group can participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethylamine (Tyramine): Similar structure with an amino group instead of an azido group.
4-Hydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of an azidoethyl group.
4-Azidophenol: Similar structure but lacks the ethyl chain.
Uniqueness
4-(2-Azidoethyl)phenol is unique due to the presence of both a phenolic and an azido group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-(2-azidoethyl)phenol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2 |
InChI Key |
GZAPPTHNMZFARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


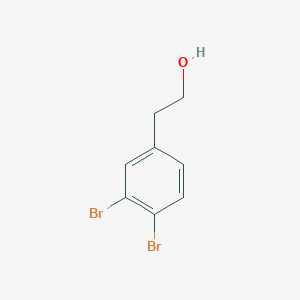
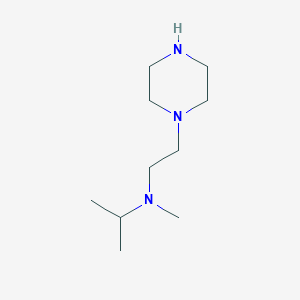
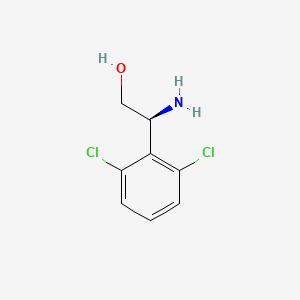
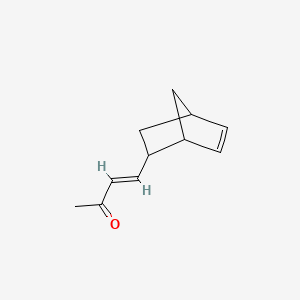
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
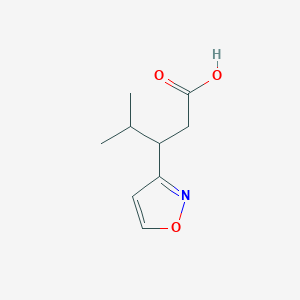
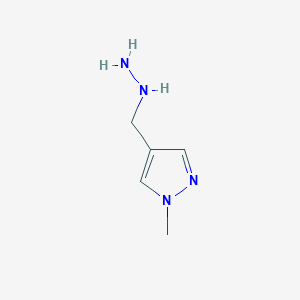
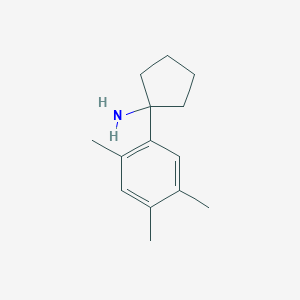
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
